Tedatioxetine, also known by its developmental code name Lu AA24530, is an experimental antidepressant . It was discovered by scientists at Lundbeck and in 2007, Lundbeck and Takeda entered into a partnership that included tedatioxetine . It has been used in trials studying the treatment of Major Depressive Disorder .
Tedatioxetine is a small molecule with the chemical formula C18H21NS . It belongs to the class of organic compounds known as phenylpiperidines, which are compounds containing a phenylpiperidine skeleton, consisting of a piperidine bound to a phenyl group .
Tedatioxetine has a molar mass of 283.43 g/mol . The boiling point is 411.2±45.0 °C at 760 mmHg, and the vapour pressure is 0.0±1.0 mmHg at 25°C . The enthalpy of vaporization is 66.4±3.0 kJ/mol, and the flash point is 202.5±28.7 °C . The index of refraction is 1.625 .
Tedatioxetine is derived from a phenylpiperidine skeleton. Its chemical structure allows it to interact with multiple receptor sites in the brain, making it a candidate for treating major depressive disorder and generalized anxiety disorder. The compound has been categorized under the class of antidepressants known as triple reuptake inhibitors, which aim to enhance the availability of key neurotransmitters by inhibiting their reuptake into presynaptic neurons .
The synthesis of tedatioxetine involves several key steps:
In an industrial context, similar synthetic routes are employed but are optimized for larger-scale production. Techniques such as continuous flow reactors and automated systems are utilized to enhance efficiency and ensure high yield and purity.
Tedatioxetine has a molecular formula of with a molar mass of 283.43 g/mol. The compound's structure features a phenylpiperidine backbone with a thioether substituent that plays a crucial role in its pharmacological activity.
The structural arrangement allows for interactions with various neurotransmitter receptors, enhancing its efficacy as an antidepressant .
Tedatioxetine is involved in several important chemical reactions:
Tedatioxetine acts primarily as a triple reuptake inhibitor, meaning it inhibits the reuptake of serotonin, norepinephrine, and dopamine by binding to their respective transporters. This action increases the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.
The increase in neurotransmitter levels can influence various downstream signaling pathways that affect gene expression, neuroplasticity, and circadian rhythms. Specifically, tedatioxetine interacts with:
Additionally, it may act on receptors such as 5-HT2A, 5-HT2C, 5-HT3, and α1A-adrenergic receptors .
These properties are critical for understanding how tedatioxetine can be effectively utilized in pharmaceutical formulations .
Tedatioxetine has been explored for several scientific applications:
Despite its promising profile in preclinical studies, development efforts were halted around 2016 due to lack of clinical progress . Nonetheless, ongoing interest in compounds like tedatioxetine continues within the field of antidepressant research.
Tedatioxetine (chemical name: 4-{2-[(4-methylphenyl)sulfanyl]phenyl}piperidine) is a synthetic small molecule antidepressant candidate with the molecular formula C₁₈H₂₁NS. It has a molecular weight of 283.43 g/mol and features a phenylpiperidine backbone substituted with a (4-methylphenyl)sulfanyl moiety at the ortho-position of the phenyl ring. This structural arrangement classifies tedatioxetine within the phenylpiperidine group of organic compounds, characterized by a piperidine ring bound directly to a phenyl group [1] [5].
The molecule contains two aromatic systems—a piperidine-linked phenyl ring and a p-tolyl group—connected via a thioether bridge (-S-). This sulfur-containing linkage contributes significantly to the molecule's electronic properties and potential receptor interactions. The 4-methyl substituent on the distal phenyl ring enhances lipophilicity, which may influence blood-brain barrier penetration. X-ray crystallographic studies of structurally similar compounds reveal that such molecules typically adopt non-planar conformations in solid state, with dihedral angles between aromatic systems influencing receptor binding affinity [9].
Table 1: Fundamental Chemical Characteristics of Tedatioxetine
Property | Value |
---|---|
Systematic IUPAC Name | 4-{2-[(4-methylphenyl)sulfanyl]phenyl}piperidine |
Molecular Formula | C₁₈H₂₁NS |
Molecular Weight | 283.43 g/mol |
CAS Registry Number | 508233-95-2 |
Chemical Class | Phenylpiperidine derivative |
Development Code | Lu AA24530 |
Tedatioxetine exhibits a multimodal pharmacological profile characterized by combined serotonin and norepinephrine reuptake inhibition. As a dual-acting agent, it primarily inhibits the serotonin transporter (SERT) and norepinephrine transporter (NET), thereby increasing synaptic concentrations of these monoamine neurotransmitters. This dual reuptake inhibition distinguishes tedatioxetine from selective serotonin reuptake inhibitors (SSRIs) and aligns it pharmacologically with serotonin-norepinephrine reuptake inhibitors (SNRIs) [5] [10].
Beyond transporter inhibition, evidence suggests additional activity at various serotonin receptor subtypes. Tedatioxetine's molecular design incorporates structural elements that may facilitate interactions with serotonin receptors beyond its reuptake inhibition properties. This multimodal activity potentially enhances its antidepressant efficacy compared to single-mechanism agents, particularly for patients with treatment-resistant symptoms or specific symptom clusters like cognitive dysfunction and fatigue. The compound's simultaneous modulation of both neurotransmitter systems may promote synergistic effects on neuronal networks involved in mood regulation, though its precise neuroadaptive mechanisms remain under investigation [10].
Tedatioxetine demonstrates significant interactions with specific serotonin receptor subtypes, particularly as a modulator of the 5-hydroxytryptamine receptor 2C (5-HT₂C). Biochemical studies confirm its activity at this receptor, though the exact nature of modulation (agonist, antagonist, or partial agonist) requires further characterization. The 5-HT₂C receptor plays a crucial role in regulating mood, appetite, and anxiety, making it a therapeutically relevant target for antidepressant activity [1].
Molecular modeling of structurally analogous compounds reveals that the phenylpiperidine moiety facilitates interactions with the orthosteric binding pocket of serotonin receptors, particularly through formation of a salt bridge between the compound's protonatable nitrogen atom and a conserved aspartate residue (Asp3.32) in the receptor's third transmembrane domain. The lipophilic substituents, including the (4-methylphenyl)sulfanyl group, likely interact with hydrophobic subpockets formed by aromatic residues (Phe6.51, Phe6.52, Trp6.48) in the receptor structure. These interactions potentially stabilize receptor conformations associated with therapeutic effects [9].
Table 2: Documented Receptor Interactions of Tedatioxetine
Target | Interaction Type | Pharmacological Significance |
---|---|---|
Serotonin Transporter (SERT) | Reuptake Inhibition | Increases synaptic serotonin levels |
Norepinephrine Transporter (NET) | Reuptake Inhibition | Increases synaptic norepinephrine levels |
5-Hydroxytryptamine Receptor 2C (5-HT₂C) | Modulator | Mood regulation, potential antidepressant effects |
Dopamine Transporter (DAT) | Not confirmed | Theoretical contribution to pro-cognitive effects |
Tedatioxetine undergoes extensive hepatic metabolism primarily mediated by the cytochrome P450 enzyme system. While comprehensive metabolic studies in humans are limited due to its investigational status, in vitro and animal model data indicate involvement of multiple CYP isoforms, with CYP2D6 playing a prominent role. This enzyme catalyzes the oxidative metabolism of tedatioxetine, producing several metabolites including carboxylic acid derivatives that undergo subsequent glucuronic acid conjugation for renal elimination [1] [8].
The CYP2D6 genetic polymorphism significantly influences tedatioxetine's pharmacokinetic profile. Individuals characterized as poor metabolizers (PMs) – those carrying two non-functional CYP2D6 alleles – exhibit substantially reduced metabolic clearance compared to extensive metabolizers (EMs). This polymorphism affects approximately 7-10% of Caucasian populations and leads to higher systemic drug exposure in PMs. Population pharmacokinetic models predict that PMs may have up to 2-3 fold higher tedatioxetine plasma concentrations than EMs when administered the same dose, necessitating potential dose adjustments in clinical use [7] [10].
Table 3: Metabolic Characteristics of Tedatioxetine
Metabolic Parameter | Characteristics |
---|---|
Primary Metabolic Pathway | Oxidation via CYP450 system |
Key Metabolizing Enzymes | CYP2D6 (major), CYP3A4/5, CYP2C19, CYP2C9 |
Active Metabolites | None identified |
Elimination Routes | Urine (~59%), Feces (~26%) |
Half-life (t₁/₂) | Not established (investigational compound) |
Protein Binding | Not determined |
The compound's metabolic profile necessitates consideration of potential drug-drug interactions, particularly with strong CYP2D6 inhibitors (e.g., paroxetine, fluoxetine) which may mimic the poor metabolizer phenotype. Conversely, concomitant administration with CYP2D6 inducers could substantially reduce tedatioxetine plasma concentrations. Pharmacogenetic testing for CYP2D6 polymorphisms represents a potential strategy for personalized dosing to optimize therapeutic efficacy while minimizing adverse effects, should the compound advance in clinical development [7] [8] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7